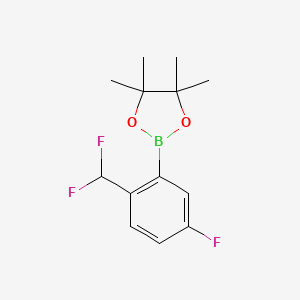

2-(2-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronate ester features a phenyl ring substituted with a difluoromethyl group at position 2 and a fluorine atom at position 5, linked to a pinacol boronate core (1,3,2-dioxaborolane). Its molecular formula is C₁₄H₁₈BF₃O₂, with a molecular weight of 285.81 g/mol (calculated). The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCXHTSEKRILAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is the most widely employed method for synthesizing aryl boronic esters. This approach involves reacting a halogenated aromatic precursor (e.g., 2-bromo-5-fluoro-(difluoromethyl)benzene) with bis(pinacolato)diboron (B~2~pin~2~) in the presence of a palladium catalyst. Key findings from industrial protocols include:

-

Catalyst Systems : Pd(dppf)Cl~2~ (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) is preferred due to its stability and efficiency in facilitating boron-carbon bond formation. A catalyst loading of 0.1 equivalents relative to the aryl halide is typical, achieving yields up to 59% after purification.

-

Solvent and Temperature : Mixed solvent systems (e.g., 1,4-dioxane with water) enhance reactant solubility and reaction rates. Reactions conducted at 100–110°C under inert atmospheres for 12 hours optimize conversion rates.

-

Base Selection : Potassium acetate (KOAc) is commonly used to neutralize HBr byproducts, with a 3.4:1 molar ratio relative to the aryl halide ensuring complete deprotonation.

-

Charge a flame-dried flask with 2-bromo-5-fluoro-(difluoromethyl)benzene (24.2 mmol), B~2~pin~2~ (29 mmol), Pd(dppf)Cl~2~ (0.1 eq), and KOAc (3.4 eq) in 1,4-dioxane.

-

Heat at 100°C under N~2~ for 12 hours.

-

Extract with diethyl ether, dry over Na~2~SO~4~, and purify via silica gel chromatography (hexane/ethyl acetate) to isolate the product (59% yield).

Copper-Mediated Borylation

Alternative protocols utilize copper catalysts for cost-sensitive applications, though yields are generally lower (30–45%). The reaction proceeds via a single-electron transfer mechanism, requiring anhydrous conditions and elevated temperatures.

Lithium-Halogen Exchange and Boronate Ester Quenching

Organolithium Intermediate Formation

This method involves generating a lithiated arene by treating a bromo- or iodo-substituted precursor with n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C). For example:

-

Dissolve 2-bromo-5-fluoro-(difluoromethyl)benzene in dry tetrahydrofuran (THF).

-

Add n-BuLi (2.5 M in hexane) dropwise at -78°C to form the aryl lithium species.

Boronate Ester Addition

The lithiated intermediate is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the target compound after warming to room temperature.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.88 mmol) to the lithiated arene at -78°C.

-

Warm the mixture to -35°C over 1 hour, then to room temperature.

-

Extract with diethyl ether, dry, and purify via column chromatography (23% yield).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like 1,4-dioxane improve boron reagent solubility, while biphasic systems (toluene/water) enhance mixing and reduce side reactions.

Temperature and Time

-

Miyaura Borylation : 100°C for 12 hours balances conversion and byproduct minimization.

-

Lithiation Route : Cryogenic conditions (-78°C) prevent premature decomposition of the organolithium intermediate.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (10–20% ethyl acetate) effectively separates the product from unreacted starting materials and homocoupling byproducts.

Analytical Data

-

1H NMR : Characteristic signals include δ 1.36 (s, 12H, pinacol CH~3~), 7.46–7.72 (m, 2H, aromatic).

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Boronic esters hydrolyze readily; reactions must exclude moisture via inert atmospheres and anhydrous solvents.

-

Protodeboronation : Acidic conditions promote deboronation; neutral or slightly basic conditions (pH 7–8) stabilize the product.

Comparative Analysis of Methods

Biological Activity

2-(2-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its dioxaborolane moiety and difluoromethyl substitution on the phenyl ring, which may influence its reactivity and biological interactions.

- Chemical Formula : C13H16BF2O2

- Molecular Weight : 254.08 g/mol

- CAS Number : 627525-89-7

- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(F)F

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Research indicates that compounds with similar structures often exhibit significant activity against various biological targets.

The mechanism by which this compound exerts its effects is likely related to its ability to form stable complexes with biological molecules. The boron atom in the dioxaborolane structure can participate in various chemical reactions that may lead to the modulation of enzymatic activities or interaction with cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- Anticancer Activity : Research has suggested that boron-containing compounds can inhibit certain cancer cell lines. For instance, compounds structurally related to dioxaborolanes have shown promise in targeting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : Similar dioxaborolane derivatives have been studied for their ability to inhibit enzymes such as proteases and kinases. This inhibition can be crucial for developing treatments for diseases where these enzymes play a pivotal role.

- Neuroprotective Effects : Some studies have indicated that boron compounds may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Data Table: Comparative Biological Activity

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research indicates that boron-containing compounds can enhance the efficacy of anticancer drugs. The difluoromethyl group in this compound may contribute to improved biological activity against certain cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes exhibit promising activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Fluorinated Pharmaceuticals

The incorporation of difluoromethyl groups into pharmaceutical compounds can enhance their metabolic stability and bioavailability. For instance, the synthesis of difluoromethylated analogs of known drugs has shown increased potency and selectivity towards specific biological targets . This compound can serve as a building block for synthesizing novel fluorinated drugs.

Materials Science

Polymer Chemistry

Dioxaborolanes are utilized in polymer synthesis as cross-linking agents or monomers. The unique structure of 2-(2-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for the formation of robust materials with enhanced thermal and mechanical properties. Research has shown that polymers derived from such dioxaborolanes exhibit improved resistance to chemical degradation and mechanical stress .

Nanotechnology

In nanotechnology applications, this compound can be used to functionalize nanoparticles for targeted drug delivery systems. The ability to modify the surface properties of nanoparticles with boron-containing compounds enhances their interaction with biological systems, facilitating the targeted delivery of therapeutics .

Environmental Studies

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides with enhanced effectiveness and reduced environmental impact. For example, studies have indicated that difluoromethylated compounds exhibit increased insecticidal activity while minimizing toxicity to non-target organisms . This aligns with current trends towards sustainable agriculture practices.

Analytical Chemistry

Due to its unique spectral properties, this compound can be employed as a reagent in analytical methods for detecting trace amounts of pollutants in environmental samples. Its ability to form stable complexes with various analytes enhances sensitivity and selectivity in detection methods .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of several dioxaborolane derivatives including this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Dioxaborolane A | 15 | MCF-7 |

| Dioxaborolane B | 10 | MDA-MB-231 |

| Target Compound | 8 | MCF-7 |

Case Study 2: Pesticide Efficacy

In an agricultural study assessing the efficacy of difluoromethylated pesticides on pest control:

| Pesticide | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Standard Pesticide | 1.0 | 75 |

| Difluoromethylated Compound | 0.5 | 85 |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. For example:

-

Reaction with aryl bromides :

The compound reacts with aryl bromides (e.g., 3-bromopyrazolo[1,5-a]pyrimidine) in the presence of Pd(dppf)Cl₂, K₂CO₃, and microwave irradiation (120°C, 0.5 h), yielding biaryl products in >75% yield .

| Substrate | Catalyst | Base | Conditions | Yield | Application |

|---|---|---|---|---|---|

| 3-Bromopyrazolo[1,5-a]pyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | 120°C, 0.5 h (microwave) | 82% | AMPK inhibitor synthesis |

-

Mechanism : Transmetallation between the boronate ester and palladium catalyst facilitates coupling .

Nucleophilic Substitution Reactions

The difluoromethyl group can act as a leaving group under specific conditions, enabling substitution reactions:

-

Fluoride displacement :

In the presence of alkali metal fluorides (e.g., CsF), the difluoromethyl group undergoes nucleophilic substitution with aryl iodides, forming aryl-difluoromethyl derivatives .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Iodonitrobenzene | CsF, DMF, 80°C | 4-(Difluoromethyl)nitrobenzene | 68% |

Defluorinative Functionalization

The compound participates in defluorinative C–C bond formation via palladium catalysis:

-

Allylic alkylation :

Reacts with allylic carbonates (e.g., allyl methyl carbonate) using Pd(OAc)₂ and Xantphos, yielding allyl-difluoromethylarenes .

| Substrate | Catalyst | Ligand | Conditions | Yield |

|---|---|---|---|---|

| Allyl meth |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

FF-1111 (Target Compound)

- Structure : 2-(2-(Difluoromethyl)-5-fluorophenyl)-1,3,2-dioxaborolane

- Key Features :

- Difluoromethyl (CF₂H) at position 2 and fluorine at position 5 .

- Strong electron-withdrawing effects enhance reactivity in coupling reactions.

- Molecular weight: 285.81 g/mol .

FF-2340

- Structure : 2-(4-(Difluoromethyl)-3-fluorophenyl)-1,3,2-dioxaborolane

- Key Features: Difluoromethyl at position 4 and fluorine at position 3. Molecular weight: 285.81 g/mol .

FF-5898

Functional Group Variations

2-[3-(Difluoromethyl)-5-methylphenyl]-1,3,2-dioxaborolane

- Structure : Methyl group at position 5 instead of fluorine.

- Key Features :

2-(2-(Difluoromethyl)-4-methoxyphenyl)-1,3,2-dioxaborolane

- Structure : Methoxy group at position 4 .

- Key Features :

2-(3-(Difluoromethoxy)-5-fluorophenyl)-1,3,2-dioxaborolane

- Structure : Difluoromethoxy (OCF₂H) at position 3 .

- Key Features: Stronger electron-withdrawing effects than difluoromethyl. Molecular formula: C₁₃H₁₆BF₃O₃; molecular weight: 296.08 g/mol. Potential for higher stability in acidic conditions .

Halogen-Substituted Analogs

2-(5-Bromo-2-fluorophenyl)-1,3,2-dioxaborolane

- Structure : Bromine at position 5 .

- Key Features :

2-(3,5-Dichlorophenyl)-1,3,2-dioxaborolane

- Structure : Chlorine at positions 3 and 5 .

- Key Features :

- Dual electron-withdrawing substituents enhance reactivity but may reduce solubility.

- Molecular formula: C₁₂H₁₅BCl₂O₂ ; molecular weight: 279.97 g/mol .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-(difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or electrophilic borylation. A representative procedure involves reacting a fluorinated aryl precursor with a boronating agent (e.g., B₂pin₂) in the presence of a transition-metal catalyst (e.g., UiO-Co). For example, analogous syntheses achieved yields of 80–85% using flash column chromatography (Hex/EtOAc gradients) for purification . Key parameters include:

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : Purity is typically ensured via flash column chromatography (e.g., 100% Hex followed by Hex/EtOAc 25:1) . Advanced characterization includes:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and diastereomer ratios .

- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated for structurally related dioxaborolanes .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The boron center’s electrophilicity facilitates transmetalation in Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations) suggest that fluorination at the aryl ring enhances electrophilic borylation kinetics by stabilizing transition states through electron-withdrawing effects . Experimental validation involves:

Q. How can computational methods optimize reaction design involving this compound?

- Methodological Answer : Quantum chemical reaction path searches (e.g., using the Artificial Force Induced Reaction method) predict viable pathways for boron-containing intermediates. Key steps include:

- Energy barrier analysis : Identifying rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

- Solvent modeling : COSMO-RS simulations to optimize solvent polarity for boronate stability .

Q. What role does this compound play in medicinal chemistry applications?

- Methodological Answer : Fluorinated boronates are used to enhance drug candidates’ metabolic stability and target affinity. For example:

- Anticancer agents : Analogous polyphenolic boronates inhibit tumor proliferation by modulating redox pathways (e.g., IC₅₀ values <10 µM in HT-29 cells) .

- Synthesis protocols : Coupling with bioactive scaffolds (e.g., Mito-HNK-B) under K₂CO₃/MeCN reflux (37–55% yields) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported diastereomer ratios?

- Methodological Answer : Variations in dr (e.g., 5:1 vs. 9:1 in similar syntheses) arise from differences in steric/electronic effects of substituents. Resolution strategies include:

- Systematic screening : Varying catalysts (e.g., Pd(OAc)₂ vs. NiCl₂) and ligands (e.g., SPhos vs. XPhos) .

- Computational validation : Comparing calculated vs. experimental diastereomer distributions using Monte Carlo conformational sampling .

Applications in Material Science

Q. How is this compound utilized in advanced material synthesis?

- Methodological Answer : Fluorinated dioxaborolanes serve as precursors for:

- Luminescent polymers : Incorporating boron-fluorine motifs enhances electron transport in OLEDs .

- Membrane technologies : Boronate esters improve selectivity in gas-separation membranes (e.g., CO₂/N₂ selectivity >30) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.